molecular formula C12H10N2O4 B182980 ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate CAS No. 5470-58-6

ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate

Cat. No. B182980
CAS RN: 5470-58-6
M. Wt: 246.22 g/mol
InChI Key: CZPQZBRWWGSHSL-YFHOEESVSA-N
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Description

Ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate, also known as ethyl (Z)-2-cyano-3-(2-nitrophenyl)acrylate, is a chemical compound that has gained significant attention in the scientific community. It is an organic compound with the molecular formula C12H9N2O4 and a molar mass of 247.21 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is not well understood. However, it is believed to act as a Michael acceptor, reacting with various nucleophiles such as thiols and amines.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate. However, it has been shown to exhibit anti-inflammatory and anti-cancer properties in vitro.

Advantages And Limitations For Lab Experiments

One of the primary advantages of ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is its versatility in organic synthesis. It can be used as a starting material for the synthesis of various other compounds. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several potential future directions for the research on ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate. One potential direction is the development of new synthetic methods for the production of this compound. Another potential direction is the investigation of its potential applications in the field of medicinal chemistry, particularly in the development of new anti-inflammatory and anti-cancer drugs. Additionally, the investigation of its potential toxicity and environmental impact is another potential future direction for research.
In conclusion, ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate is a versatile compound with potential applications in various fields. Its unique properties make it an important compound in scientific research, particularly in organic synthesis. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

Ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate can be synthesized through a variety of methods. One of the most common methods is the Knoevenagel condensation reaction. In this reaction, ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate cyanoacetate and 2-nitrobenzaldehyde are reacted in the presence of a base catalyst such as piperidine to form the desired product.

Scientific Research Applications

Ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate has been extensively used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of organic synthesis. It is widely used as a starting material for the synthesis of various other compounds.

properties

CAS RN

5470-58-6

Product Name

ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-5-3-4-6-11(9)14(16)17/h3-7H,2H2,1H3/b10-7-

InChI Key

CZPQZBRWWGSHSL-YFHOEESVSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C#N

SMILES

CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C#N

Origin of Product

United States

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